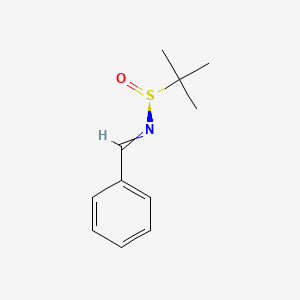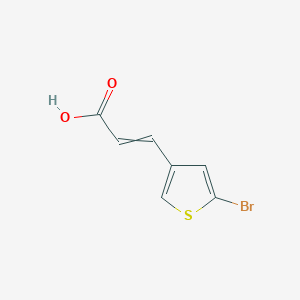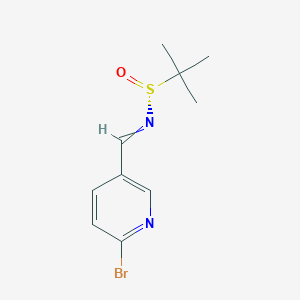
1-(3-Methoxy-4-nitrophenyl)-3,5-dimethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxy-4-nitrophenyl)-3,5-dimethylpiperazine is a chemical compound with the molecular formula C13H19N3O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions This compound is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to a dimethyl-substituted piperazine ring
Vorbereitungsmethoden
The synthesis of 1-(3-Methoxy-4-nitrophenyl)-3,5-dimethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-nitroaniline and 3,5-dimethylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution reaction, where the amine group of 3,5-dimethylpiperazine reacts with the nitro-substituted phenyl ring of 3-methoxy-4-nitroaniline. This reaction is typically catalyzed by a base such as sodium hydroxide.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
1-(3-Methoxy-4-nitrophenyl)-3,5-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carboxyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or nitro groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the methoxy group yields a hydroxyl or carboxyl derivative.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxy-4-nitrophenyl)-3,5-dimethylpiperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of nitro and methoxy substituents on biological activity. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may also be used as a precursor in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body, leading to changes in their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.
Pathways Involved: The compound may affect various signaling pathways, such as those involved in cell growth, differentiation, or apoptosis. Its effects on these pathways depend on the specific molecular targets it interacts with.
Biological Effects: The compound’s biological effects are determined by its chemical structure and the nature of its interactions with molecular targets. These effects may include changes in cellular function, gene expression, or protein activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxy-4-nitrophenyl)-3,5-dimethylpiperazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(3-Methoxy-4-nitrophenyl)piperazine, 1-(2-Chloro-4-nitrophenyl)piperazine, and 1-(4-Nitrophenyl)piperazine .
Comparison: Compared to these compounds, this compound has unique structural features, such as the presence of two methyl groups on the piperazine ring. These structural differences may result in distinct chemical and biological properties.
Uniqueness: The presence of the methoxy and nitro groups, along with the dimethyl-substituted piperazine ring, gives the compound unique reactivity and potential applications. Its specific combination of functional groups may confer advantages in terms of stability, solubility, and biological activity.
Eigenschaften
Molekularformel |
C13H19N3O3 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
1-(3-methoxy-4-nitrophenyl)-3,5-dimethylpiperazine |
InChI |
InChI=1S/C13H19N3O3/c1-9-7-15(8-10(2)14-9)11-4-5-12(16(17)18)13(6-11)19-3/h4-6,9-10,14H,7-8H2,1-3H3 |
InChI-Schlüssel |
PYAPEERBRXYYPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















